N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)21-10-3-1-9(2-4-10)11(18)17-7-12(19)5-6-20-8-12/h1-4,19H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFINFNLJODREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol or by using a tetrahydrofuran precursor.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents under controlled conditions to ensure selective substitution.
Coupling with benzamide: The final step involves coupling the intermediate with benzamide using standard amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the amide group can produce an amine.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can provide structural stability. The benzamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Substituent-Driven Structural Comparisons
Key structural analogs and their distinguishing features:
Key Observations :
- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group (in the target compound and ) offers greater electronegativity and resistance to oxidative metabolism compared to methoxy (), enhancing bioactivity duration .
- Substituent Effects : The hydroxylated oxolane in the target compound may improve solubility relative to flutolanil’s bulky isopropoxy group, which prioritizes lipid membrane penetration for fungicidal activity .
Stability Considerations :
- The target compound’s hydroxylated oxolane may confer sensitivity to acidic or oxidative conditions, whereas flutolanil’s isopropoxy group enhances stability under environmental stress .
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxy group and a hydroxylated oxolane ring, contributing to its chemical reactivity and biological interactions. The IUPAC name is N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide, with the following structural formula:
This structure is critical for its interaction with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group enhances binding affinity, while the sulfonamide moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. A study on related sulfonamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression. In vitro studies have shown that structurally similar compounds can effectively inhibit kinase activity, which is crucial for cancer cell proliferation .
Case Studies
- Inhibition of Cancer Cell Growth : A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent against bacterial infections .
Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against S. aureus and E. coli |
| Cancer Cell Growth Inhibition | Dose-dependent inhibition in breast cancer cell lines |
| Enzyme Inhibition | Potential as a kinase inhibitor; reduced activity in cancer-related pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
